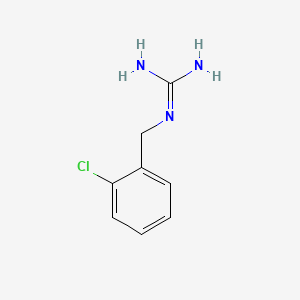

1-(2-Chlorobenzyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorobenzyl)guanidine is a chemical compound with the molecular formula C₈H₁₀ClN₃. It has garnered significant attention in various fields of research due to its unique chemical structure and biological activity. This compound is characterized by the presence of a guanidine group attached to a 2-chlorobenzyl moiety, which imparts distinct properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)guanidine typically involves the reaction of 2-chlorobenzylamine with a guanidine derivative. One common method is the reaction of 2-chlorobenzylamine with S-methylisothiourea sulfate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chlorobenzyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or peracids in an aqueous or organic solvent.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Substituted guanidines with different nucleophiles replacing the chlorine atom.

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Chlorobenzyl)guanidine finds applications across several domains:

Chemistry

- Building Block : It serves as a critical intermediate in the synthesis of more complex organic molecules.

- Reagent : Utilized in organic transformations, particularly in the formation of new carbon-nitrogen bonds.

Biology

- Antimicrobial Activity : Research indicates that guanidine derivatives exhibit antimicrobial properties. In one study, a series of benzyl and phenyl guanidines were evaluated for their antibacterial activities against Staphylococcus aureus and Escherichia coli, showing promising results against drug-resistant strains .

- Cardioprotective Effects : Certain guanidine derivatives have been investigated for their ability to inhibit sodium-hydrogen exchanger 1 (NHE-1), demonstrating cardioprotective effects in ischemia-reperfusion injury models .

Medicine

- Therapeutic Applications : The compound has been explored for its potential use in treating conditions like myasthenic syndromes. Its mechanism includes enhancing acetylcholine release at neuromuscular junctions, which can alleviate muscle weakness.

- Drug Development : Ongoing research aims to develop new drugs targeting specific biological pathways influenced by this compound.

Industry

- Specialty Chemicals : this compound is used in the production of specialty chemicals, contributing to the synthesis of various valuable compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzyl guanidines demonstrated significant antibacterial activity against MRSA strains. The compounds were tested for their ability to disrupt bacterial cell membranes and inhibit cell division through FtsZ targeting .

Case Study 2: Cardioprotective Mechanism

Research on (5-arylfuran-2-ylcarbonyl)guanidines revealed that certain derivatives could significantly reduce infarct size in myocardial infarction models, suggesting potential therapeutic benefits for heart-related conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for forming complex molecules |

| Biology | Antimicrobial agent | Effective against drug-resistant bacteria |

| Medicine | Treatment for myasthenic syndromes | Enhances acetylcholine release |

| Industry | Production of specialty chemicals | Intermediate in synthesizing valuable compounds |

Mécanisme D'action

The mechanism of action of 1-(2-Chlorobenzyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to form strong hydrogen bonds and ionic interactions with biological molecules, which can modulate their activity . For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-benzylguanidine: Similar structure but lacks the chlorine atom on the benzyl group.

N-(2,2-Dimethoxyethyl)guanidine: Contains a dimethoxyethyl group instead of the chlorobenzyl group.

N-(3,4-Dichlorobenzyl)guanidine: Contains additional chlorine atoms on the benzyl group.

Uniqueness: 1-(2-Chlorobenzyl)guanidine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity compared to other guanidine derivatives .

Activité Biologique

1-(2-Chlorobenzyl)guanidine (CBG) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of CBG, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by the presence of a chlorobenzyl group. Its structure can be represented as follows:

This compound exhibits properties typical of guanidine derivatives, including basicity and the ability to form hydrogen bonds, which are critical for its biological interactions.

The biological activity of CBG is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Inhibition of Nitric Oxide Synthase (NOS) : CBG has been shown to inhibit NOS, leading to reduced nitric oxide production, which is significant in inflammatory responses and vascular regulation .

- Modulation of Ion Channels : Studies indicate that CBG may affect ion channel activity, particularly in neuronal cells, influencing neurotransmitter release and neuronal excitability .

- Anticancer Activity : Preliminary studies suggest that CBG exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, potentially through apoptosis induction .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of CBG on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

| HEPG2 | 25 | Modulation of cell cycle progression |

These results indicate that CBG can significantly inhibit the growth of cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Studies

- Case Study on Inflammatory Response :

- Neuroprotective Effects :

Toxicological Profile

The safety profile of CBG has been assessed in various studies. While it shows promise as a therapeutic agent, potential toxic effects must be considered. For example:

- Cytotoxicity : While effective against cancer cells, CBG also exhibited cytotoxic effects on normal cells at higher concentrations, necessitating further investigation into its therapeutic window .

- Metabolic Stability : Research indicates that CBG is metabolically stable but may undergo biotransformation leading to active metabolites that could contribute to both efficacy and toxicity .

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIBCPLFOPWWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.